(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
CAS No.: 13117-26-5
Cat. No.: VC20761105
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
* For research use only. Not for human or veterinary use.
![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal - 13117-26-5](/images/no_structure.jpg)
CAS No. | 13117-26-5 |
---|---|
Molecular Formula | C12H22O11 |
Molecular Weight | 342.30 g/mol |
IUPAC Name | (2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
Standard InChI | InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11-,12+/m0/s1 |
Standard InChI Key | DKXNBNKWCZZMJT-ZYAMEUKBSA-N |
Isomeric SMILES | C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
SMILES | C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
(2R,3R,4S,5R)-2,3,4,6-Tetrahydroxy-5-sulfanyl-hexanal
(2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanoic acid (Lactobionic acid)
(2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal hydrate (Maltose)
Methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hexanoate
-
IUPAC Name: methyl (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanoate
-
InChI Code: 1S/C13H24O12/c1-23-12(22)9(20)8(19)11(4(16)2-14)25-13-10(21)7(18)6(17)5(3-15)24-13/h4-11,13-21H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,13+/m1/s1
(2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
-
IUPAC Name: (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
-
InChI: InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7+,8-,9-,10-,12+/m1/s1
-
SMILES: C([C@@H]1C@HO)O
(2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
-
IUPAC Name: (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
-
InChI: InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5+,6+,7+,8-,9-,10-,12-/m1/s1
-
SMILES: C([C@@H]1C@@HO)O
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume